molecular formula C18H18O7 B13791697 beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-3-yl CAS No. 69618-85-5

beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-3-yl

Cat. No.: B13791697
CAS No.: 69618-85-5
M. Wt: 346.3 g/mol
InChI Key: QWAOLAZGPWUPMJ-RNGZQALNSA-N
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Description

beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: is a complex organic compound with the molecular formula C₁₈H₁₈O₇ It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl typically involves the glycosylation of glucuronic acid derivatives with biphenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the glycosidic bond formation. Commonly used catalysts include Lewis acids such as boron trifluoride etherate, and the reaction is usually carried out in an anhydrous environment to prevent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted biphenyl derivatives.

Scientific Research Applications

beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glucuronidation, a process that helps in the detoxification and excretion of various substances. The biphenyl group can interact with aromatic receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can be compared with other glucuronic acid derivatives and biphenyl compounds:

    Similar Compounds: beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-2-yl, beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-4-yl.

    Uniqueness: The specific positioning of the biphenyl group at the 3-position provides unique chemical and biological properties, distinguishing it from other derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

69618-85-5

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1

InChI Key

QWAOLAZGPWUPMJ-RNGZQALNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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